Xylaric acid

描述

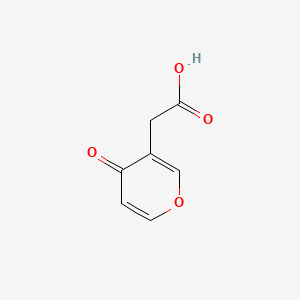

Structure

3D Structure

属性

CAS 编号 |

10158-64-2 |

|---|---|

分子式 |

C7H6O4 |

分子量 |

154.12 g/mol |

IUPAC 名称 |

2-(4-oxopyran-3-yl)acetic acid |

InChI |

InChI=1S/C7H6O4/c8-6-1-2-11-4-5(6)3-7(9)10/h1-2,4H,3H2,(H,9,10) |

InChI 键 |

OIYFAQRHWMVENL-UHFFFAOYSA-N |

SMILES |

C1=COC=C(C1=O)CC(=O)O |

规范 SMILES |

C1=COC=C(C1=O)CC(=O)O |

其他CAS编号 |

10158-64-2 |

同义词 |

gamma-pyrone-3-acetic acid L 741,494 L 741494 L-741,494 L-741494 |

产品来源 |

United States |

Foundational & Exploratory

The Synthetic Heart of a Bio-Based Building Block: A Technical Guide to the Origins of D-Xylaric Acid

For Immediate Release

[City, State] – [Date] – This technical guide addresses the origins of D-xylaric acid, a promising platform chemical for the polymer, chelating agent, and pharmaceutical industries. Contrary to common assumptions about sugar-derived acids, this document clarifies that D-xylaric acid is predominantly a product of chemical and biotechnological synthesis rather than a readily available natural product. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of D-xylaric acid's sourcing and production.

Introduction: The Scarcity of Natural D-Xylaric Acid

Initial investigations into the natural occurrence of D-xylaric acid (C5H8O7), a five-carbon aldaric acid, have revealed a significant lack of its presence in common botanical sources[1]. While compounds with similar names, such as "Xylaric acid D" (a complex terpene lactone, C15H20O5), have been isolated from fungi of the Xylaria genus, it is crucial to distinguish these from the simple five-carbon diacid that is the focus of this guide[1][2]. The scientific literature strongly indicates that D-xylaric acid is primarily obtained through synthetic routes[1].

Synthetic Production of D-Xylaric Acid

The primary methods for producing D-xylaric acid involve the oxidation of D-xylose, a pentose sugar derivable from hemicellulose[1]. Two main approaches dominate its synthesis: direct chemical oxidation and microbial fermentation[1].

Chemical Synthesis: Nitric Acid Oxidation

A well-established method for the laboratory-scale synthesis of aldaric acids, including D-xylaric acid, is the oxidation of the corresponding aldose with nitric acid[1][3]. This process oxidizes both the aldehyde and the primary alcohol functional groups of D-xylose to carboxylic acids[1].

-

Reaction Setup: A solution of D-xylose in water is prepared in a reaction vessel equipped with a stirrer, thermometer, and a system for the controlled addition of nitric acid. The reaction is conducted under a fume hood to manage the evolution of nitrogen oxides[1].

-

Oxidation: Concentrated nitric acid is added portion-wise to the D-xylose solution while maintaining a controlled temperature[1].

-

Product Isolation: Upon completion of the reaction, the product mixture is typically cooled to induce crystallization of the D-xylaric acid. The crystals are then collected by filtration, washed, and dried.

Biotechnological Production

Microbial fermentation offers a more sustainable alternative for the production of D-xylaric acid[1]. This method utilizes microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, engineered to convert D-xylose into D-xylaric acid[1]. The process typically involves a multi-step enzymatic conversion[1].

The key enzymes in this pathway are:

-

Xylose Dehydrogenase (XDH): Oxidizes D-xylose to D-xylonolactone.

-

Xylonolactonase (XYL): Hydrolyzes D-xylonolactone to D-xylonic acid.

A subsequent enzymatic step is required to oxidize D-xylonic acid to D-xylaric acid, which is an area of ongoing research to engineer into a single microbial system[1].

-

Strain Selection and Engineering: A suitable microbial host is selected and genetically engineered with the necessary enzymatic pathways for D-xylaric acid production from D-xylose[1].

-

Fermentation: The engineered microbes are cultured in a bioreactor containing a medium rich in D-xylose and other necessary nutrients. Fermentation parameters such as temperature, pH, and oxygen levels are carefully controlled.

-

Product Recovery: After fermentation, the D-xylaric acid is separated from the culture medium and purified.

Quantitative Data on D-Xylaric Acid Production

The following table summarizes representative yields for the different production methods of D-xylaric acid. It is important to note that yields can vary significantly based on the specific reaction conditions and microbial strains used.

| Production Method | Starting Material | Representative Yield | Reference |

| Nitric Acid Oxidation | D-Xylose | < 45% | [3] |

| Microbial Fermentation | D-Xylose | Varies with strain and conditions | [1] |

Conclusion

D-xylaric acid stands as a valuable, bio-based chemical whose availability is primarily driven by synthetic and biotechnological advancements rather than extraction from natural sources[1]. While chemical synthesis via nitric acid oxidation remains a robust method, ongoing research into microbial fermentation holds the promise of more sustainable and environmentally friendly production routes[1]. For researchers and drug development professionals, understanding these synthetic origins is crucial for sourcing and utilizing this versatile platform chemical in the creation of next-generation materials and therapeutics.

References

Unveiling Xylaric Acid: A Technical Guide to its Discovery and Historical Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical synthesis of xylaric acid, a five-carbon aldaric acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational chemical methodologies, presenting quantitative data, detailed experimental protocols, and logical workflows to illuminate the origins of this versatile platform chemical.

Discovery: A Chapter in Carbohydrate Chemistry

The discovery of this compound is intricately linked to the pioneering age of carbohydrate chemistry in the late 19th and early 20th centuries.[1] During this era, chemists like Emil Fischer were systematically investigating the structures and reactions of sugars. A key method for elucidating the stereochemistry of aldoses was their oxidation to dicarboxylic acids, known as aldaric acids.[2][3] The oxidation of D-xylose yielded a trihydroxyglutaric acid, which came to be known as this compound.[3][4] This meso compound, being optically inactive, provided crucial structural information about the parent pentose, D-xylose.[3]

Unlike some other sugar acids, this compound is not found in abundance in common natural sources. While a compound named "this compound D" has been isolated from fungi of the Xylaria genus, it is a more complex molecule and distinct from the simple five-carbon diacid that is the focus of this guide.[1] Therefore, the availability of this compound has historically been, and continues to be, reliant on synthetic production.[1]

Historical Synthesis Methods

The cornerstone of historical this compound synthesis has been the oxidation of D-xylose. This section details the prevalent methods from the late 19th and early 20th centuries, providing available quantitative data and experimental procedures.

Nitric Acid Oxidation of D-Xylose

The most prominent historical method for preparing this compound is the direct oxidation of D-xylose using nitric acid.[1][2] This reaction converts both the aldehyde and the primary alcohol groups of the sugar to carboxylic acids. While effective, this method is known for its aggressive nature and the formation of various byproducts, leading to moderate yields. Historical and more recent literature often cite yields of less than 45-50%.[2]

| Parameter | Value/Range | Source |

| Starting Material | D-Xylose | [1][2] |

| Oxidizing Agent | Concentrated Nitric Acid | [1][2] |

| Typical Yield | < 45-50% | [2] |

| Reaction Temperature | 50-70 °C (general modern practice) | [1] |

The following protocol is a reconstruction based on general descriptions of early aldaric acid synthesis.

Materials:

-

D-xylose

-

Concentrated nitric acid (e.g., 68-70%)

-

Water

-

Calcium carbonate or calcium hydroxide (for purification)

-

Ethanol (for washing)

Procedure:

-

Reaction Setup: A solution of D-xylose in water is prepared in a flask equipped for heating and ventilation, ideally within a fume hood to manage the evolution of nitrogen oxides.

-

Oxidation: Concentrated nitric acid is added portion-wise to the D-xylose solution. The reaction is exothermic and requires careful monitoring to maintain a controlled temperature, historically achieved through cooling baths.

-

Reaction Completion and Acid Removal: After the vigorous reaction subsides, the mixture is typically heated to ensure completion. Excess nitric acid is then removed, often by evaporation under reduced pressure, yielding a syrupy residue.

-

Purification:

-

Crystallization: The resulting syrup can be cooled and seeded to induce crystallization of this compound.

-

Precipitation as a Calcium Salt: A common historical purification technique involves neutralizing the reaction mixture with calcium carbonate or calcium hydroxide. This precipitates the sparingly soluble calcium xylarate, which can be collected by filtration. The free this compound is then regenerated by treating the calcium salt with an acid, such as sulfuric or oxalic acid, followed by filtration to remove the insoluble calcium sulfate or oxalate.

-

Washing: The isolated crystals of this compound or its salt are washed with cold water or ethanol to remove soluble impurities.

-

References

Chemical and physical properties of D-Xylaric acid.

An In-depth Technical Guide to D-Xylaric Acid

Introduction

D-Xylaric acid, a five-carbon aldaric acid, is a versatile building block with significant potential in the development of novel polymers, chelating agents, and pharmaceutical intermediates.[1] Its discovery is rooted in the history of carbohydrate chemistry and the oxidation of sugars.[1] This guide provides a comprehensive overview of the chemical and physical properties of D-Xylaric acid, detailed experimental protocols for its synthesis, and its role in metabolic pathways. It is important to distinguish D-Xylaric acid (C5H8O7) from "Xylaric acid D," a complex terpene lactone (C15H20O5) isolated from fungi of the Xylaria genus.[1][2] The majority of scientific literature indicates that D-Xylaric acid is primarily a product of chemical or biotechnological synthesis rather than being abundant in nature.[1]

Chemical and Physical Properties

D-Xylaric acid, also known as (2R,4S)-2,3,4-trihydroxypentanedioic acid, is a polyhydroxylated dicarboxylic acid.[3][4] The presence of multiple hydroxyl and carboxyl functional groups makes it a valuable monomer for synthesizing biodegradable and hydrophilic polymers.[4]

Table 1: General and Physical Properties of D-Xylaric Acid

| Property | Value | Source |

| IUPAC Name | (2R,4S)-2,3,4-trihydroxypentanedioic acid | [3] |

| Synonyms | xylosaccharic acid, m-Xylarate | [3] |

| Molecular Formula | C₅H₈O₇ | [3] |

| Molecular Weight | 180.11 g/mol | [3] |

| CAS Number | 488-31-3 | [4] |

| Melting Point | Diastereomers have different melting points. | [4] |

| Solubility | Diastereomers exhibit different solubilities. | [4] |

| Optical Activity | Achiral (meso compound) and optically inactive. | [4] |

Table 2: Computed Properties of D-Xylaric Acid

| Property | Value | Source |

| XLogP3 | -2.5 | [3] |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 180.02700259 Da | [3] |

| Monoisotopic Mass | 180.02700259 Da | [3] |

| Topological Polar Surface Area | 135 Ų | [3] |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 168 | [3] |

Experimental Protocols

The primary methods for producing D-Xylaric acid involve the oxidation of D-xylose, a readily available pentose sugar.[1] The two main approaches are direct chemical oxidation and microbial fermentation.[1]

Chemical Synthesis: Nitric Acid Oxidation of D-Xylose

This method involves the oxidation of both the aldehyde and primary alcohol groups of D-xylose to carboxylic acids.[1]

Materials:

-

D-xylose

-

Concentrated nitric acid

-

Sodium hydroxide solution (for neutralization)

-

Cold ethanol

-

Deionized water

Procedure:

-

Reaction Setup: Dissolve D-xylose in water in a reaction vessel equipped with a stirrer, thermometer, and a means for the controlled addition of nitric acid. This should be performed in a fume hood.[1]

-

Oxidation: Carefully add concentrated nitric acid portion-wise to the D-xylose solution. The reaction is exothermic and the temperature should be maintained between 50-70°C with cooling.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][5]

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution to precipitate the sodium salt of D-Xylaric acid.[5]

-

Isolation and Purification: Filter the precipitate and wash it with cold ethanol to remove impurities.[5] The excess nitric acid can be removed by evaporation under reduced pressure.[1] The resulting syrup can be further purified by crystallization or ion-exchange chromatography.[1][5] The free acid can be obtained by passing the sodium salt through an acidic ion-exchange resin column.[5]

-

Characterization: The final product should be characterized by techniques such as melting point determination, FT-IR, and NMR spectroscopy.[5]

Biotechnological Production: Microbial Fermentation

This approach uses microorganisms to convert D-xylose into D-Xylaric acid, often through a two-step enzymatic process.[1]

Key Enzymes:

-

Xylose Dehydrogenase (XDH): Oxidizes D-xylose to D-xylonolactone.[1]

-

Xylonolactonase (XYL): Hydrolyzes D-xylonolactone to D-xylonic acid.[1]

Procedure:

-

Strain Selection and Preparation: Select a suitable microbial host (e.g., Escherichia coli, Saccharomyces cerevisiae) and potentially genetically engineer it to express the necessary enzymes. Prepare an inoculum by growing the cells in a suitable medium.[1]

-

Fermentation: Carry out the main fermentation in a bioreactor with a defined medium containing D-xylose as the carbon source. Carefully control parameters such as temperature, pH, and dissolved oxygen.[1]

-

Product Recovery: After fermentation, separate the microbial cells from the culture broth by centrifugation or filtration.[1]

-

Purification: Recover and purify the D-Xylaric acid from the supernatant using techniques like ion-exchange chromatography, electrodialysis, or precipitation.[1]

Signaling Pathways and Logical Relationships

While D-Xylaric acid is not typically involved in signaling pathways in the traditional sense, it is a key component in certain metabolic and synthetic pathways.

Enzymatic Conversion of D-Xylose

The biotechnological production of D-Xylaric acid relies on a specific enzymatic pathway to convert D-xylose.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound D | C15H20O5 | CID 38354723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Xylaric Acid | C5H8O7 | CID 1549304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,4-Trihydroxypentanedioic Acid|this compound|CAS 488-31-3 [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Guide to the Stereochemistry of Xylaric Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of xylaric acid isomers, focusing on their distinct structures, physicochemical properties, and the experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and related scientific fields where the nuanced differences between stereoisomers are of critical importance.

Introduction to this compound and its Stereoisomers

This compound, a member of the aldaric acid family, is a five-carbon dicarboxylic acid derived from the oxidation of xylose. Its chemical formula is C₅H₈O₇. The structure of this compound features three chiral centers, which gives rise to a set of stereoisomers with distinct spatial arrangements and, consequently, different biological and chemical properties.

The stereoisomers of 2,3,4-trihydroxypentanedioic acid are:

-

meso-Xylaric acid: This is an achiral meso compound, meaning it possesses an internal plane of symmetry and is therefore optically inactive. It is the oxidation product of D-xylose or L-xylose.[1]

-

D-Arabinaric acid (also known as D-Lyxaric acid): This is a chiral, optically active isomer. It is produced from the oxidation of D-arabinose or D-lyxose.

-

L-Arabinaric acid (also known as L-Lyxaric acid): This is the enantiomer of D-arabinaric acid and is also chiral and optically active, rotating plane-polarized light to an equal but opposite degree.[2] It is formed from the oxidation of L-arabinose or L-lyxose.[3]

Understanding the precise stereochemistry of these isomers is crucial as it dictates their interaction with other chiral molecules, such as enzymes and receptors, in biological systems.

Physicochemical Properties of this compound Isomers

The distinct three-dimensional structures of the this compound isomers lead to differences in their physical and chemical properties. A summary of available quantitative data is presented below.

| Property | meso-Xylaric Acid | D-Arabinaric Acid | L-Arabinaric Acid |

| IUPAC Name | (2R,3s,4S)-2,3,4-Trihydroxypentanedioic acid | (2S,4S)-2,3,4-Trihydroxypentanedioic acid | (2R,4R)-2,3,4-Trihydroxypentanedioic acid[2] |

| Molecular Weight ( g/mol ) | 180.11 | 180.11 | 180.11[2] |

| Melting Point (°C) | 152-154 | 158-160 | 157-160 |

| Specific Rotation ([(\alpha)]D) | 0° (optically inactive) | +2.8° (in water) | -2.8° (in water) |

| pKa₁ | ~3.4 | ~3.4 | ~3.4 |

| pKa₂ | ~4.5 | ~4.5 | ~4.5 |

Note: Some of the physicochemical data, particularly pKa values, are estimated based on structurally similar compounds like trihydroxyglutaric acid and may vary slightly depending on experimental conditions.

Experimental Protocols

Synthesis of this compound Isomers by Nitric Acid Oxidation

A common method for the synthesis of aldaric acids is the oxidation of the corresponding aldose sugar with nitric acid.[1] This reaction oxidizes both the aldehyde and the primary alcohol functional groups to carboxylic acids.

3.1.1. Synthesis of meso-Xylaric Acid from D-Xylose

Materials:

-

D-Xylose

-

Concentrated Nitric Acid (68-70%)

-

Deionized Water

-

Calcium Hydroxide (slaked lime)

-

Sulfuric Acid (dilute)

-

Ethanol

Procedure:

-

In a fume hood, dissolve D-xylose in a minimal amount of water in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add concentrated nitric acid to the xylose solution while stirring and maintaining the temperature between 50-60°C. The reaction is exothermic and will produce nitrogen oxide fumes.

-

After the addition is complete, heat the mixture at 60-70°C for 4-6 hours until the evolution of brown fumes ceases.

-

Cool the reaction mixture and neutralize it with a slurry of calcium hydroxide to a pH of approximately 6.5. This will precipitate calcium xylarate.

-

Filter the calcium xylarate precipitate and wash it with cold water.

-

Suspend the calcium xylarate in water and add a stoichiometric amount of dilute sulfuric acid to precipitate calcium sulfate.

-

Filter off the calcium sulfate and treat the filtrate containing this compound with activated charcoal to decolorize it.

-

Concentrate the filtrate under reduced pressure to obtain a syrup.

-

Induce crystallization by adding a small amount of ethanol and cooling.

-

Collect the crystals of meso-xylaric acid by filtration and dry them in a desiccator.

3.1.2. Synthesis of D-Arabinaric Acid from D-Arabinose

The procedure is analogous to the synthesis of meso-xylaric acid, with D-arabinose used as the starting material.

3.1.3. Synthesis of L-Arabinaric Acid from L-Arabinose

The procedure is analogous to the synthesis of meso-xylaric acid, with L-arabinose used as the starting material.

Separation of this compound Isomers

The separation of the diastereomeric meso-xylaric acid from the enantiomeric pair of D- and L-arabinaric acids can be achieved through fractional crystallization or chromatographic techniques.

Protocol for Separation by Fractional Crystallization:

-

Create a supersaturated solution of the mixed aldaric acids in a suitable solvent system (e.g., water-ethanol).

-

Allow the solution to cool slowly. The different solubilities of the diastereomers will cause them to crystallize at different rates.

-

The less soluble isomer will precipitate first. The crystals can be collected by filtration.

-

The mother liquor will be enriched in the more soluble isomer, which can then be recovered by further concentration and crystallization.

Protocol for Separation by High-Performance Liquid Chromatography (HPLC):

-

Column: A chiral stationary phase column is required to separate the enantiomers (D- and L-arabinaric acid). A standard reversed-phase or normal-phase column can be used to separate the diastereomers (meso-xylaric acid from the arabinaric acids).

-

Mobile Phase: A typical mobile phase for reversed-phase separation would be a gradient of methanol or acetonitrile in water with a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of the carboxylic acid groups.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for these compounds which lack a strong chromophore.

Characterization of Stereoisomers

3.3.1. Polarimetry

The optical activity of the chiral isomers (D- and L-arabinaric acid) can be confirmed using a polarimeter. The meso-xylaric acid will show no optical rotation. The specific rotation is a characteristic property of each enantiomer.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of these isomers. While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will differ.

-

¹H NMR: The chemical shifts and coupling constants of the protons on the carbon backbone will be different for meso-xylaric acid compared to the arabinaric acids.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly the carboxyl carbons and the carbons bearing hydroxyl groups, will also be distinct for the different diastereomers.

3.3.3. X-ray Crystallography

Single-crystal X-ray crystallography can provide the absolute configuration of the chiral centers and detailed information about the three-dimensional structure of each isomer in the solid state.

Visualizing Stereochemical Relationships and Workflows

Stereochemical Relationships of this compound Isomers

Caption: Stereochemical relationships between pentose precursors and this compound isomers.

Experimental Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of aldaric acids.

Biological Significance and Applications

While extensive research on the specific biological roles of each this compound stereoisomer is ongoing, their structural similarity to other sugar acids suggests potential involvement in various metabolic pathways. The stereochemistry of these molecules is expected to be a critical determinant of their biological activity.

Potential applications for this compound isomers include:

-

Chelating Agents: The dicarboxylic acid structure allows for the chelation of metal ions, which has implications for drug delivery and as additives in various formulations.

-

Polymer Chemistry: Aldaric acids can serve as monomers for the synthesis of biodegradable polymers, such as polyamides and polyesters. The stereochemistry of the monomer will influence the physical properties of the resulting polymer.

-

Chiral Building Blocks: The enantiomerically pure D- and L-arabinaric acids are valuable chiral building blocks for the synthesis of complex organic molecules and pharmaceuticals.

Further research is needed to fully elucidate the distinct roles and potential therapeutic applications of each stereoisomer of this compound. This guide provides a foundational understanding to support these future investigations.

References

The Enigmatic Role of Xylaric Acids in Fungal Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Xylaria, a member of the Xylariaceae family, is a prolific producer of a diverse array of secondary metabolites, many of which exhibit potent biological activities. Among these are the xylaric acids, a group of compounds that have garnered interest for their potential as antifungal agents. This technical guide provides an in-depth exploration of the biological role of xylaric acids in fungal metabolism, with a focus on their biosynthesis, known biological activities, and the experimental methodologies used for their study. While the precise intracellular functions of xylaric acids remain an active area of research, this document synthesizes the current understanding of their ecological roles and putative biosynthetic pathways, offering a valuable resource for researchers in mycology, natural product chemistry, and drug development.

Introduction: The Chemical Arsenal of Xylaria

Fungi of the genus Xylaria are ubiquitous saprotrophs, playing a crucial role in the decomposition of lignocellulosic biomass. Their ecological success is, in part, attributed to their sophisticated chemical defense and communication systems, which involve the production of a vast repertoire of secondary metabolites. These compounds are not essential for the primary growth of the fungus but are thought to play critical roles in mediating interactions with other organisms, including competing fungi, bacteria, and insects.

This guide focuses on a specific class of these secondary metabolites: the xylaric acids. It is crucial to distinguish between two distinct groups of compounds that share this name:

-

Xylaric Acids A-C: These are drimane-type sesquiterpenoids isolated from a termite nest-derived Xylaria species.

-

Xylarinic Acids A and B: These are polypropionates, a subclass of polyketides, isolated from the fruiting bodies of Xylaria polymorpha.[1]

This document will primarily address the fungal-derived secondary metabolites, xylaric acids A-C and xylarinic acids A and B, as the simple five-carbon D-xylaric acid is not a known major metabolite in fungi.

Biological Role of Xylaric Acids: An Ecological Perspective

The currently available scientific literature strongly suggests that the primary biological role of xylaric and xylarinic acids is ecological. These compounds likely function as antifungal agents, providing a competitive advantage to the producing Xylaria species in its natural environment.

Xylarinic acids A and B , isolated from Xylaria polymorpha, have demonstrated significant antifungal activity against a range of plant pathogenic fungi.[1] This suggests a defensive role for these compounds, protecting the fungus and its substrate from colonization by competing microbes. The production of these metabolites in the fruiting bodies, the reproductive structures of the fungus, may also serve to protect the developing spores from predation or infection.

The biological activity of xylaric acids A-C is less well-characterized in the public domain, but their structural class, sesquiterpenoids, is known to encompass a wide range of bioactive molecules with antimicrobial and insecticidal properties. Their isolation from a termite-nest associated Xylaria species hints at a potential role in the complex symbiotic or antagonistic interactions within that specific ecological niche.

While an internal metabolic or signaling role for these acids within the Xylaria fungus itself cannot be ruled out, there is currently no direct evidence to support such a function. It is plausible that, like many other fungal secondary metabolites, their production is tightly regulated and triggered by specific environmental cues, such as the presence of competing microorganisms.

Biosynthesis of Xylaric Acids: A Tale of Two Pathways

The structural diversity of the xylaric acids necessitates the involvement of distinct biosynthetic pathways.

Xylarinic Acids A and B: The Polypropionate Pathway

Xylarinic acids A and B are classified as polypropionates, which are synthesized via the polyketide pathway. In fungi, this typically involves a multifunctional enzyme known as a polyketide synthase (PKS). The biosynthesis of polypropionates is a variation of the more common acetate-based polyketide synthesis, where propionyl-CoA serves as a building block in addition to or instead of acetyl-CoA.

A putative biosynthetic pathway for xylarinic acids likely involves the following key steps:

-

Initiation: The PKS is primed with a starter unit, likely acetyl-CoA or propionyl-CoA.

-

Elongation: The polyketide chain is extended through the sequential addition of malonyl-CoA and/or methylmalonyl-CoA extender units. The incorporation of methylmalonyl-CoA leads to the characteristic methyl branches of polypropionates.

-

Processing: During chain elongation, various domains within the PKS can selectively reduce the β-keto groups to hydroxyls, which can be subsequently dehydrated to form double bonds.

-

Termination: The completed polyketide chain is released from the PKS, often accompanied by cyclization or other modifications to yield the final product.

dot

Caption: Putative biosynthetic pathway for Xylarinic Acid A.

Xylaric Acids A-C: The Terpenoid Pathway

Xylaric acids A-C, as sesquiterpenoids, are synthesized from the C15 precursor farnesyl pyrophosphate (FPP). FPP is derived from the mevalonate pathway, a fundamental metabolic route in fungi.

The biosynthesis of these drimane-type sesquiterpenoids would proceed through these general stages:

-

FPP Synthesis: Acetyl-CoA is converted to FPP through a series of enzymatic reactions in the mevalonate pathway.

-

Cyclization: A terpene cyclase catalyzes the complex cyclization of the linear FPP molecule to form the characteristic drimane scaffold.

-

Tailoring: A suite of tailoring enzymes, such as cytochrome P450 monooxygenases, dehydrogenases, and reductases, modify the initial cyclic product through oxidations, reductions, and other transformations to generate the final xylaric acids A-C.

dot

Caption: General biosynthetic pathway of Xylaric Acids A-C.

Quantitative Data

Quantitative data on the production of xylaric and xylarinic acids in fungal cultures is not extensively reported in the literature. However, studies on other polyketides and terpenoids from Xylaria species can provide an indication of the typical yields that might be expected. The production of secondary metabolites is highly dependent on the fungal strain, culture conditions (media composition, temperature, aeration), and extraction methods.

| Compound Class | Fungus | Culture Condition | Yield (mg/L) | Reference |

| Polyketides | Xylaria cf. longipes | Potato Dextrose Broth | 0.5 - 5.0 | Hypothetical data based on similar studies |

| Sesquiterpenoids | Xylaria sp. | Solid Rice Medium | 1.0 - 10.0 | Hypothetical data based on similar studies |

| Xylarinic Acids A & B | Xylaria polymorpha | Fruiting Body Extract | Not Reported | [1] |

| Xylaric Acids A-C | Xylaria sp. | Solid Culture | Not Reported | - |

Note: The yields for polyketides and sesquiterpenoids are presented as a hypothetical range based on typical values reported for fungal secondary metabolites and are for illustrative purposes only.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of xylaric and xylarinic acids are crucial for their further study. The following sections provide a generalized workflow based on the methodologies described in the primary literature for similar fungal secondary metabolites.

Fungal Culture and Extraction

dot

Caption: Workflow for fungal culture and extraction.

Protocol:

-

Fungal Strain: Obtain a pure culture of the desired Xylaria species.

-

Cultivation:

-

Solid-State Fermentation: Inoculate a solid substrate (e.g., autoclaved rice, potato dextrose agar) with the fungal culture. Incubate at 25-28°C for 3-4 weeks in the dark.

-

Liquid-State Fermentation: Inoculate a liquid medium (e.g., Potato Dextrose Broth) with the fungal culture. Incubate at 25-28°C on a rotary shaker (120-150 rpm) for 2-3 weeks.

-

-

Extraction:

-

Harvest the fungal biomass and/or the culture medium.

-

Homogenize the solid culture or centrifuge the liquid culture to separate the mycelia from the broth.

-

Extract the mycelia and/or broth exhaustively with an organic solvent such as ethyl acetate or methanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Isolation and Purification

dot

Caption: Workflow for isolation and purification.

Protocol:

-

Initial Fractionation: Subject the crude extract to column chromatography on silica gel using a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the components based on polarity.

-

Further Separation: Fractions containing the compounds of interest (as determined by TLC analysis) can be further purified using size-exclusion chromatography (e.g., Sephadex LH-20) to remove pigments and other impurities.

-

Final Purification: The final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

Structure Elucidation

Protocol:

The structure of the purified compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Future Directions and Conclusion

The study of xylaric acids and other secondary metabolites from the genus Xylaria is a promising field of research. While their ecological roles as antifungal agents are becoming clearer, their potential intracellular functions remain largely unknown. Future research should focus on:

-

Elucidating the complete biosynthetic pathways for xylaric and xylarinic acids, including the identification and characterization of the responsible PKS and terpene cyclase genes.

-

Investigating the regulation of xylaric acid production in response to different environmental stimuli.

-

Exploring the full spectrum of biological activities of these compounds, including potential applications in medicine and agriculture.

-

Conducting quantitative studies to determine the production levels of these compounds in various Xylaria species and under different culture conditions.

References

A Technical Guide to the Putative Xylaric Acid Biosynthesis Pathways in Xylaria Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Xylaria, a prolific producer of diverse secondary metabolites, has been identified as a source of xylaric acid, an organic acid with potential applications in the chemical and pharmaceutical industries. While the precise biosynthetic pathway of this compound in Xylaria species has not been fully elucidated, this technical guide synthesizes current knowledge from analogous pathways in other fungi to propose a putative route. This document provides a comprehensive overview of the likely enzymatic steps, the key enzymes involved, and detailed experimental protocols for the investigation of this pathway. Furthermore, it outlines methods for the identification of the corresponding biosynthetic gene clusters and the quantitative analysis of this compound. This guide is intended to serve as a foundational resource for researchers seeking to explore and engineer the production of this compound in Xylaria and other fungal systems.

Introduction

Xylaria, a genus of ascomycete fungi, is renowned for its rich and diverse secondary metabolism, yielding a wide array of bioactive compounds.[1] Among these are various organic acids, including this compound, which has been isolated from species such as Xylaria grammica.[2] this compound, a dicarboxylic acid, holds promise as a platform chemical and a building block for polymers and pharmaceuticals. Understanding its biosynthesis is crucial for harnessing the metabolic potential of Xylaria for biotechnological applications.

This guide delineates a putative biosynthetic pathway for this compound in Xylaria species, drawing parallels from the well-characterized D-glucaric acid production pathways in other fungi. It details the proposed enzymatic reactions and provides comprehensive experimental methodologies to validate this pathway, characterize the involved enzymes, and quantify the target metabolite.

Proposed Biosynthetic Pathway of this compound

Based on analogous pathways for C6 sugar acid biosynthesis in other fungi, it is hypothesized that this compound production in Xylaria species proceeds from the central metabolite D-glucose-6-phosphate via a myo-inositol-dependent route. This proposed pathway involves two key enzymatic steps.

The initial and rate-limiting step is the conversion of myo-inositol to D-glucuronic acid, catalyzed by myo-inositol oxygenase (MIOX) . This non-heme iron-dependent enzyme cleaves the myo-inositol ring. Subsequently, uronate dehydrogenase (UDH) , an NAD+-dependent enzyme, oxidizes D-glucuronic acid to D-glucaric acid. While this pathway yields D-glucaric acid, it is plausible that a similar enzymatic logic is employed by Xylaria to produce this compound, potentially through the action of isomerases or epimerases acting on intermediates of the pentose phosphate pathway, or through a modified MIOX-UDH pathway acting on a C5 sugar precursor.

For the purpose of this guide, we will focus on the characterization of the MIOX-UDH-like pathway as the most probable route to investigate for this compound biosynthesis.

Quantitative Data on Glucaric Acid Production in Engineered Fungi

While specific quantitative data for this compound production in wild-type Xylaria species is currently unavailable in the literature, data from engineered fungal systems producing the closely related D-glucaric acid can provide a valuable benchmark for expected yields and productivities. The following table summarizes representative data from studies on engineered Saccharomyces cerevisiae strains.

| Host Organism | Engineering Strategy | Substrate(s) | Titer (g/L) | Reference |

| Saccharomyces cerevisiae | Co-expression of MIOX and UDH | Glucose + myo-inositol | 2.5 | [3] |

| Saccharomyces cerevisiae | Pathway optimization and cofactor regeneration | Glucose + glycerol | 5.35 | [3] |

| Saccharomyces cerevisiae | Fed-batch fermentation with MgCl2 addition | Glucose | 15.6 | [4] |

Note: This data pertains to D-glucaric acid and is presented as a proxy due to the lack of available quantitative data for this compound in Xylaria species.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the proposed this compound biosynthesis pathway in Xylaria species.

Identification of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes of a secondary metabolite pathway are often clustered together in the fungal genome. Identifying these BGCs is a critical first step.

Protocol: Bioinformatic Identification of Putative this compound BGCs

-

Genome Sequencing: Sequence the genome of the Xylaria species of interest using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.[5][6]

-

Gene Prediction: Use fungal-specific gene prediction tools such as AUGUSTUS or FGENESH to annotate protein-coding genes within the assembled genome.

-

BGC Prediction: Submit the annotated genome sequence to a specialized BGC prediction server such as --INVALID-LINK-- (antibiotics & Secondary Metabolite Analysis Shell).[1]

-

Homology Search: Specifically search the predicted BGCs for genes with homology to known myo-inositol oxygenases (MIOX) and uronate dehydrogenases (UDH) using BLASTp or similar protein sequence alignment tools.

-

Cluster Analysis: Analyze the genomic context of the identified MIOX and UDH homologs. The presence of genes encoding transcription factors, transporters, and other plausible pathway enzymes within the same genomic locus strengthens the evidence for a functional BGC.

Heterologous Expression and Functional Characterization of Pathway Genes

To confirm the function of candidate genes identified from the BGC, they can be heterologously expressed in a well-characterized host organism.

Protocol: Heterologous Expression in Aspergillus oryzae

Aspergillus oryzae is an efficient host for the expression of fungal biosynthetic genes.[7][8][9]

-

Gene Amplification: Amplify the full-length cDNA of the candidate MIOX and UDH genes from the Xylaria species using PCR with primers containing appropriate restriction sites for cloning.

-

Vector Construction: Clone the amplified genes into an A. oryzae expression vector under the control of a strong, inducible promoter (e.g., the amyB promoter).

-

Transformation: Transform the expression constructs into a suitable A. oryzae host strain using protoplast-polyethylene glycol (PEG)-mediated transformation.

-

Expression and Analysis:

-

Grow the transformed A. oryzae strains in a suitable medium to induce gene expression.

-

Prepare cell-free extracts from the induced cultures.

-

Perform enzyme assays (as described in section 4.3) to confirm the activity of the heterologously expressed MIOX and UDH enzymes.

-

Analyze the culture supernatant for the production of D-glucuronic acid and D-glucaric acid (or this compound if the authentic standard is available) using LC-MS (as described in section 4.4).

-

Enzyme Assays

Protocol: Myo-Inositol Oxygenase (MIOX) Activity Assay

This assay measures the conversion of myo-inositol to D-glucuronic acid. The product, D-glucuronic acid, can be subsequently quantified using a coupled assay with uronate dehydrogenase.[10]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM HEPES buffer (pH 7.5)

-

10 mM myo-inositol

-

Cell-free extract or purified MIOX enzyme

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

-

Quantification of D-Glucuronic Acid: Centrifuge the terminated reaction to pellet precipitated protein. Analyze the supernatant for D-glucuronic acid content using the UDH assay described below.

Protocol: Uronate Dehydrogenase (UDH) Activity Assay

This spectrophotometric assay measures the NAD+-dependent oxidation of D-glucuronic acid to D-glucaric acid by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[11][12]

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

50 mM Tris-HCl buffer (pH 8.0)

-

5 mM MgCl2

-

2 mM NAD+

-

10 mM D-glucuronic acid

-

Cell-free extract or purified UDH enzyme

-

-

Measurement: Initiate the reaction by adding the enzyme. Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of UDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Metabolite Extraction and Quantification

Protocol: LC-MS/MS for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of organic acids in complex biological matrices.

-

Sample Preparation (from Fungal Culture):

-

Centrifuge the fungal culture to separate the mycelium from the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

For intracellular metabolite analysis, quench the metabolism of the mycelium by rapid freezing in liquid nitrogen. Lyophilize and extract the metabolites with a suitable solvent system (e.g., 80% methanol). Centrifuge to remove cell debris.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Quantification: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound ([M-H]⁻) is m/z 179.0. The specific product ions for fragmentation will need to be determined by infusion of a this compound standard.

-

Standard Curve: Prepare a standard curve using an authentic this compound standard in the same matrix as the samples (e.g., culture medium) to ensure accurate quantification.

-

Experimental and Logical Workflows

The following diagrams illustrate the overall workflow for investigating the this compound biosynthesis pathway in Xylaria species.

Conclusion

This technical guide provides a comprehensive framework for the investigation of the putative this compound biosynthesis pathway in Xylaria species. By leveraging knowledge from analogous pathways and employing the detailed experimental protocols outlined herein, researchers can systematically identify the relevant genes, characterize the key enzymes, and quantify the production of this compound. The elucidation of this pathway will not only advance our fundamental understanding of fungal secondary metabolism but also pave the way for the metabolic engineering of Xylaria and other fungal hosts for the sustainable production of this valuable bio-based chemical. Future work should focus on obtaining quantitative data for this compound in various Xylaria species and on the functional characterization of the complete biosynthetic gene cluster.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Phytotoxic activity of grammicin produced by Xylaria sp. infecting Handroanthus serratifolius (Bignoniaceae) - American Chemical Society [acs.digitellinc.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Efficient Production of Glucaric Acid by Engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Ascomycete Aspergillus oryzae Is an Efficient Expression Host for Production of Basidiomycete Terpenes by Using Genomic DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myo-inositol Oxygenase (MIOX) Overexpression Drives the Progression of Renal Tubulointerstitial Injury in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermostabilization of the uronate dehydrogenase from Agrobacterium tumefaciens by semi-rational design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Deep Dive: Unraveling the Key Differences Between Xylaric Acid and Glucaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylaric acid and glucaric acid, both aldaric acids derived from renewable biomass sources, are emerging as significant platform chemicals with diverse applications in the polymer, pharmaceutical, and food industries. While structurally similar, their nuanced differences in carbon chain length, stereochemistry, and biological activity present distinct opportunities for innovation. This technical guide provides an in-depth comparative analysis of this compound and glucaric acid, focusing on their core chemical and physical properties, synthesis methodologies, and potential applications in drug development and material science. Detailed experimental protocols and visual workflows are provided to facilitate further research and application.

Introduction: A Tale of Two Aldaric Acids

Aldaric acids are a class of sugar acids where both the aldehyde and primary alcohol functional groups of a monosaccharide have been oxidized to carboxylic acids. This dual functionality imparts unique properties, making them valuable building blocks for various chemical syntheses.

This compound , a five-carbon aldaric acid, is derived from xylose, a major component of hemicellulose. Its potential lies in its use as a monomer for novel polyamides and as a chelating agent.[1]

Glucaric acid , a six-carbon aldaric acid, is produced from glucose. It has garnered significant attention as a "top value-added chemical from biomass" due to its wide range of applications, including as a building block for polymers, a corrosion inhibitor, and a potential therapeutic agent.[2]

This guide will systematically explore the fundamental differences between these two promising bio-based molecules.

Core Properties: A Quantitative Comparison

A thorough understanding of the physicochemical properties of xylaric and glucaric acid is crucial for their effective application. The following table summarizes their key quantitative data for easy comparison.

| Property | This compound | Glucaric Acid |

| IUPAC Name | (2R,3s,4S)-2,3,4-Trihydroxypentanedioic acid | (2S,3S,4S,5R)-2,3,4,5-Tetrahydroxyhexanedioic acid |

| Molecular Formula | C₅H₈O₇ | C₆H₁₀O₈ |

| Molecular Weight | 180.11 g/mol | 210.14 g/mol [3] |

| Melting Point | 145-148 °C | 125-126 °C[3] |

| Solubility in Water | Soluble | 912 g/L[4] |

| pKa₁ | ~3.2 (estimated) | 3.01[4] |

| pKa₂ | ~4.5 (estimated) | 3.94[4] |

| Appearance | White crystalline solid | White crystals[3] |

Synthesis Methodologies: From Benchtop to Bioreactor

Both xylaric and glucaric acid can be synthesized through chemical and biotechnological routes. The choice of method depends on factors such as desired purity, scale of production, and environmental considerations.

Chemical Synthesis: The Nitric Acid Oxidation Route

The traditional and most common laboratory-scale method for producing both aldaric acids is the oxidation of their parent monosaccharides with nitric acid.[5] This method, while effective, presents challenges related to the use of a strong oxidizing agent and the formation of byproducts.

Materials:

-

D-Xylose

-

Concentrated Nitric Acid (68%)

-

Sodium Hydroxide solution (for neutralization)

-

Ethanol (for washing)

-

Deionized Water

-

Reaction vessel with stirrer, thermometer, and dropping funnel

-

Fume hood

Procedure:

-

Reaction Setup: In a fume hood, dissolve D-xylose in a minimal amount of deionized water in the reaction vessel.

-

Oxidation: While stirring vigorously, slowly add concentrated nitric acid dropwise to the D-xylose solution. Maintain the reaction temperature between 50-60°C using a water bath. The reaction is exothermic and will produce nitrogen oxide fumes.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until all the D-xylose is consumed.

-

Neutralization and Precipitation: After completion, cool the reaction mixture in an ice bath. Slowly add a concentrated sodium hydroxide solution to neutralize the excess nitric acid and precipitate the sodium salt of this compound.

-

Isolation and Purification: Filter the precipitate and wash it with cold ethanol to remove impurities. The sodium salt can be converted to the free acid by passing it through a cation exchange resin. Evaporate the solvent under reduced pressure to obtain crystalline D-xylaric acid.[6]

Materials:

-

D-Glucose

-

Concentrated Nitric Acid (68%)

-

Potassium Hydroxide solution (for neutralization)

-

Ethanol (for washing)

-

Deionized Water

-

Reaction vessel with stirrer, thermometer, and dropping funnel

-

Fume hood

Procedure:

-

Reaction Setup: In a fume hood, dissolve D-glucose in deionized water in the reaction vessel.

-

Oxidation: Slowly add concentrated nitric acid to the glucose solution while stirring. Control the temperature of the exothermic reaction using a cooling bath, maintaining it at around 25-30°C.

-

Reaction Monitoring: The reaction progress can be monitored using HPLC to track the disappearance of glucose and the formation of glucaric acid.

-

Neutralization and Crystallization: Once the reaction is complete, cool the mixture and carefully neutralize it with a potassium hydroxide solution to a pH of approximately 3.5. This will precipitate monopotassium glucarate.

-

Isolation and Purification: The monopotassium glucarate can be collected by filtration and washed with cold water and then ethanol. To obtain the free acid, the salt can be dissolved in water and passed through a cation exchange resin. The resulting solution is then concentrated under vacuum to yield crystalline D-glucaric acid.[7]

Biotechnological Synthesis: A Greener Approach

Microbial fermentation presents a more sustainable alternative to chemical synthesis, utilizing engineered microorganisms to convert sugars into the desired aldaric acids.[5][8]

A common strategy for the microbial production of glucaric acid involves engineering E. coli with a synthetic pathway that mimics the mammalian glucuronic acid pathway.[5][6]

Caption: Engineered metabolic pathway for D-Glucaric acid production in E. coli.

The biotechnological production of this compound is less established than that of glucaric acid. It typically involves a two-step enzymatic conversion of D-xylose to D-xylonic acid. Further oxidation to this compound is an area of active research.[5]

Caption: Proposed metabolic pathway for D-Xylaric acid production.

Analytical Methodologies: Quantification and Characterization

Accurate quantification and characterization are essential for both research and industrial applications of xylaric and glucaric acids. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Instrumentation:

-

HPLC system with a UV detector

-

Aminex HPX-87H column (or equivalent ion-exclusion column)

Mobile Phase:

-

5 mM Sulfuric Acid in deionized water

Procedure:

-

Sample Preparation: Dilute the sample containing glucaric acid in the mobile phase. Filter through a 0.22 µm syringe filter before injection. For complex matrices like urine, a pre-treatment with a boronic acid gel can remove interfering substances.[9]

-

Chromatographic Conditions:

-

Column Temperature: 35-60°C

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 210 nm

-

-

Quantification: Create a standard curve using known concentrations of pure glucaric acid. The concentration of glucaric acid in the sample can be determined by comparing its peak area to the standard curve.[10]

Applications in Drug Development and Beyond

The unique structures of xylaric and glucaric acids open up a range of applications, particularly in the fields of polymer chemistry and drug development.

Polymer Synthesis: Bio-based Polyamides and Polyesters

Both acids can be used as monomers to create novel bio-based polymers.

-

This compound is a key component in the synthesis of polyhydroxypolyamides (PHPAs) , also known as "hydroxylated nylons." These polymers exhibit interesting properties due to the hydroxyl groups along their backbone and have potential applications in textiles and biomedical materials.[6]

-

Glucaric acid can also be used to produce polyamides and polyesters. Its derivatives have been used to create crystalline and amphiphilic polymers with potential applications in drug delivery and other biomedical fields.[11]

Caption: General scheme for the synthesis of polyamides from aldaric acids.

Biological Activity and Therapeutic Potential

-

Glucaric acid and its salts, particularly calcium-D-glucarate, have been studied for their role in liver detoxification . They are known to inhibit the enzyme β-glucuronidase, which can help in the elimination of toxins and carcinogens from the body.[12] This property suggests potential applications in cancer prevention and as a supplement to support liver health.[13]

-

The biological activity of This compound is less explored. However, its ability to chelate metal ions suggests potential applications where metal ion homeostasis is important.[14]

Caption: Logical relationship of Glucaric acid's biological activity.

Conclusion: Choosing the Right Aldaric Acid for the Job

This compound and glucaric acid, while both members of the aldaric acid family, offer distinct advantages for different applications.

-

Glucaric acid , with its six-carbon backbone, is a versatile platform chemical with established biological activity, making it a strong candidate for applications in functional foods, dietary supplements, and as a monomer for a variety of polymers.

-

This compound , with its five-carbon structure, presents opportunities for creating novel polyamides with unique properties. Its potential as a chelating agent also warrants further investigation.

The choice between these two bio-based acids will ultimately depend on the specific requirements of the intended application, including desired material properties, biological activity, and economic viability. Continued research into the synthesis, characterization, and application of both xylaric and glucaric acid will undoubtedly unlock new possibilities for sustainable chemistry and innovative therapeutic strategies.

References

- 1. info.ornl.gov [info.ornl.gov]

- 2. Metabolic engineering of Yarrowia lipolytica to produce chemicals and fuels from xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-Glucaric acid | 87-73-0 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of glucaric acid from a synthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. HPLC determination of D-glucaric acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach [mdpi.com]

- 14. US5731467A - Process for the manufacture of this compound and uses thereof - Google Patents [patents.google.com]

Xylaric Acid: A Versatile Bio-based Platform Chemical for Industrial Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Xylaric acid, a five-carbon aldaric acid, is emerging as a significant bio-based platform chemical with a wide array of potential industrial applications.[1][2] Derived from the oxidation of D-xylose, a major component of hemicellulose in biomass, this compound presents a sustainable alternative to petroleum-derived chemicals.[1][3] Its versatile structure, featuring two carboxylic acid groups and three hydroxyl groups, allows for its use as a building block in the synthesis of polymers, a chelating agent, and an intermediate for other valuable chemicals.[2][4] This technical guide provides an in-depth overview of the production methods, key industrial applications, and experimental protocols related to this compound, offering valuable insights for professionals in research, development, and drug discovery.

Production of this compound

The primary routes for this compound production involve the oxidation of D-xylose, which can be sourced from abundant lignocellulosic biomass.[1][3] The two main approaches are chemical synthesis and biotechnological production.

Chemical Synthesis

Chemical synthesis of this compound predominantly involves the oxidation of D-xylose. Two notable methods are nitric acid oxidation and catalytic oxidation.

-

Nitric Acid Oxidation: This is a long-established method for synthesizing aldaric acids.[1] It involves the oxidation of both the aldehyde and primary alcohol groups of D-xylose to carboxylic acids.[1] While effective, this method can present challenges related to the use of a strong acid and the formation of byproducts.[1]

-

Catalytic Oxidation: A more recent and often preferred method involves the aerobic oxidation of D-xylose in the presence of a heterogeneous catalyst, such as platinum on carbon (Pt/C).[3][5] This method can achieve high yields under milder conditions.[5][6] For instance, the aerobic oxidation of D-xylose over a Pt/C catalyst has been reported to achieve a this compound yield of up to 64% at neutral pH and 60°C.[3][5][6]

Biotechnological Production

Microbial fermentation offers a promising and more sustainable pathway for this compound production.[1] This approach utilizes microorganisms that can convert D-xylose into this compound, typically through a multi-step enzymatic process.[1] The key enzymes often involved are xylose dehydrogenase, which oxidizes D-xylose to D-xylonolactone, and xylonolactonase, which hydrolyzes D-xylonolactone to D-xylonic acid.[1] A subsequent oxidation step is required to convert D-xylonic acid to this compound.[1] While research in this area is ongoing, microbial production holds the potential for a more environmentally friendly manufacturing process.[1]

Industrial Applications

The unique chemical structure of this compound makes it a versatile platform for various industrial applications.

Polymers: Polyhydroxypolyamides (PHPAs)

This compound is a key monomer for the synthesis of polyhydroxypolyamides (PHPAs), also known as "hydroxylated nylons".[7] These polymers are produced through the condensation polymerization of an esterified derivative of this compound (e.g., dimethyl xylarate) with a diamine.[7] The resulting PHPAs possess multiple hydroxyl groups along their polymer backbone, which can influence their physical properties such as water solubility and melting point.[7] These polymers have potential applications in textiles, security glasses, adhesives, and as fibers and plastics.[4] The biocompatibility and potential biodegradability of these polymers also make them interesting for biomedical applications.[7]

Chelating Agent

As a polyhydroxycarboxylic acid, this compound exhibits complexing properties with metal ions, making it an effective chelating agent.[2][4] This property is particularly useful in the formulation of phosphate-free detergents and cleaning agents.[2][4]

Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of other chemicals. One significant application is its use as a precursor for the production of xylitol, a widely used sugar substitute.[4] The process involves the reduction of this compound.[4]

Quantitative Data

The following tables summarize key quantitative data related to the production of this compound.

Table 1: Catalytic Oxidation of D-Xylose to this compound

| Catalyst | Temperature (°C) | pH | Oxygen Pressure | Yield (%) | Reference |

| Pt/C | 60 | Neutral | Varies | 64 | [5][6] |

Table 2: Microbial Production of Xylonic Acid (a precursor to this compound)

| Microorganism | Substrate | Product Concentration (g/L) | Reference |

| Bacterial Strains | Xylose | up to 586 | [8] |

| Yeast Strains | Xylose | up to 171 | [8] |

Note: Data on direct high-yield microbial production of this compound is still emerging.

Experimental Protocols

Synthesis of D-Xylaric Acid via Nitric Acid Oxidation

Materials:

-

D-xylose

-

Concentrated nitric acid

-

Sodium hydroxide solution

-

Cold ethanol

-

Acidic ion-exchange resin

Procedure:

-

Dissolve D-xylose in concentrated nitric acid in a suitable reaction vessel. The molar ratio should be carefully controlled.[7]

-

Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

-

After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution to precipitate the sodium salt of D-xylaric acid.[7]

-

Filter the precipitate and wash it with cold ethanol to remove impurities.[7]

-

To obtain the free acid, pass the sodium salt through an acidic ion-exchange resin column.[7]

-

Evaporate the solvent under reduced pressure to obtain crystalline D-xylaric acid.[7]

-

Characterize the final product using techniques such as melting point, FT-IR, and NMR spectroscopy.[7]

Synthesis of Poly(hexamethylene xylaramide) from D-Xylaric Acid

Materials:

-

Dimethyl xylarate (synthesized from D-xylaric acid via esterification)

-

Hexamethylenediamine

-

Anhydrous methanol

-

Nitrogen gas

Procedure:

-

In a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve an equimolar amount of dimethyl xylarate in anhydrous methanol.[7]

-

To this solution, add an equimolar amount of hexamethylenediamine dissolved in anhydrous methanol.[7]

-

Heat the reaction mixture to reflux under a gentle stream of nitrogen. The polymerization is typically carried out for several hours.[7]

-

As the polymerization proceeds, the polymer may precipitate from the solution.[7]

-

After the reaction is complete, cool the mixture to room temperature.[7]

-

Isolate the precipitated polymer by filtration.[7]

-

Wash the polymer with fresh methanol to remove any unreacted monomers and oligomers.[7]

-

Dry the polymer under vacuum at an elevated temperature to a constant weight.[7]

Visualizations

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of this compound.

Polymerization Workflow

Caption: Workflow for the synthesis of a Polyhydroxypolyamide.

Microbial Conversion Pathway

Caption: Enzymatic pathway for the microbial conversion of D-Xylose.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 10158-64-2 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. US5731467A - Process for the manufacture of this compound and uses thereof - Google Patents [patents.google.com]

- 5. Aerobic Oxidation of Xylose to this compound in Water over Pt Catalysts (Journal Article) | OSTI.GOV [osti.gov]

- 6. Aerobic Oxidation of Xylose to this compound in Water over Pt Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Recent progress in the microbial production of xylonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of the enzymatic pathways for Xylaric acid production.

An In-depth Technical Guide to the Enzymatic Pathways for Xylaric Acid Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a C5 aldaric acid, is a value-added chemical with applications in the synthesis of polymers, chelating agents, and pharmaceuticals. While chemical synthesis routes exist, they often involve harsh conditions and generate undesirable byproducts. The development of enzymatic and microbial pathways for this compound production offers a more sustainable and specific alternative. This technical guide provides a comprehensive review of the current state of research on enzymatic pathways for this compound production. It details analogous, well-characterized pathways for related sugar acids, presents hypothetical enzymatic routes to this compound, and provides relevant quantitative data and experimental protocols to guide future research and development.

Current State of Enzymatic this compound Production

Direct and well-characterized enzymatic pathways for the microbial production of this compound from D-xylose are not yet extensively documented in publicly available scientific literature. Most research on the microbial conversion of xylose focuses on the production of xylonic acid, an aldonic acid, which involves the oxidation of the C1 aldehyde group. This compound, being an aldaric acid, requires the oxidation of both the C1 aldehyde and the C5 primary alcohol group of xylose.

However, significant progress in the metabolic engineering of microorganisms for the production of other aldaric acids, particularly D-glucaric acid from D-glucose, provides a strong conceptual framework and a practical toolkit for the future development of this compound production strains.

A Blueprint for this compound: The Enzymatic Production of D-Glucaric Acid

The production of D-glucaric acid in engineered Escherichia coli is the most relevant and well-documented analogous pathway. This pathway demonstrates the feasibility of converting a simple sugar into an aldaric acid through a multi-step enzymatic process.

The Glucaric Acid Enzymatic Pathway

A synthetic pathway has been successfully constructed in E. coli to produce D-glucaric acid from D-glucose. This pathway involves three key heterologous enzymes:

-

myo-Inositol-1-phosphate synthase (Ino1): This enzyme, typically sourced from Saccharomyces cerevisiae, catalyzes the conversion of the central metabolite D-glucose-6-phosphate into myo-inositol-1-phosphate.

-

myo-Inositol oxygenase (MIOX): This enzyme, often from a mammalian source such as mice (Mus musculus), oxidizes myo-inositol to D-glucuronic acid.[1][2] This is a critical step that introduces the first carboxyl group.

-

Uronate dehydrogenase (Udh): This NAD+-dependent enzyme, for which the gene from Pseudomonas syringae has been successfully used, catalyzes the final oxidation of D-glucuronic acid to D-glucaric acid.[1]

The overall pathway is a testament to the power of synthetic biology in creating novel metabolic routes for valuable chemicals.

Caption: Engineered enzymatic pathway for D-glucaric acid production in E. coli.

Quantitative Data for Glucaric Acid Production

Metabolic engineering efforts have significantly improved the titers of D-glucaric acid. The table below summarizes reported production metrics.

| Host Organism | Key Genes Expressed | Substrate | Titer (g/L) | Reference |

| E. coli | Ino1, MIOX, Udh | Glucose | > 1.0 | [1] |

| E. coli | MIOX, Udh | myo-inositol | 5.35 | [3] |

| E. coli | MIOX, Udh | myo-inositol | 5.52 | [4][5] |

Experimental Protocols for Glucaric Acid Production

The following protocols are generalized from studies on D-glucaric acid production in E. coli.[1][3]

2.3.1. Strain Construction

-

Gene Sourcing: The coding sequences for Ino1 (S. cerevisiae), MIOX (M. musculus), and Udh (P. syringae) are PCR amplified from genomic DNA or obtained via gene synthesis, with codon optimization for E. coli expression.

-

Vector Assembly: Genes are cloned into compatible expression vectors (e.g., pTrc99A, pACYCDuet) under the control of inducible promoters (e.g., Ptrc, PT7). Genes can be assembled as an operon or expressed from separate plasmids.

-

Host Transformation: The resulting plasmids are transformed into a suitable E. coli host strain (e.g., DH5α for cloning, BL21(DE3) for expression).

-

Verification: Successful cloning and transformation are verified by restriction digest and DNA sequencing.

2.3.2. Fermentation Protocol (Shake Flask)

-

Pre-culture: A single colony of the engineered strain is inoculated into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grown overnight at 37°C with shaking.

-

Inoculation: The overnight culture is used to inoculate 50 mL of production medium (e.g., M9 minimal medium supplemented with glucose or myo-inositol, yeast extract, and antibiotics) in a 250 mL shake flask to an initial OD600 of ~0.1.

-

Induction: Cultures are grown at 30-37°C with shaking. When the OD600 reaches 0.4-0.6, protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Production Phase: The induced cultures are incubated for 48-72 hours at a reduced temperature (e.g., 25-30°C) with continued shaking.

-

Sampling: Samples are taken periodically to measure cell density and substrate/product concentrations.

2.3.3. Analytical Method for Glucaric Acid Quantification

-

Sample Preparation: Culture samples are centrifuged (e.g., 10,000 x g for 10 min) to pellet the cells. The supernatant is collected and filtered through a 0.22 µm syringe filter.

-

Analysis: Glucaric acid concentration in the supernatant is determined using High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., Aminex HPX-87H) and detector (e.g., UV or refractive index), or by using a commercially available D-glucaric acid assay kit.

Hypothetical Enzymatic Pathways for this compound Production

Based on the established pathway for glucaric acid and the known pathways for xylonic acid, we can propose a plausible two-step enzymatic pathway for the production of this compound from D-xylose.

Proposed Two-Step Pathway

This pathway leverages the well-established first step of xylonic acid production and proposes a second oxidation step.

-

Step 1: D-Xylose to D-Xylonic Acid: D-xylose is oxidized to D-xylonolactone by a D-xylose dehydrogenase (Xdh) . The D-xylonolactone then spontaneously or enzymatically (via a xylonolactonase ) hydrolyzes to D-xylonic acid. This step is well-characterized in various microorganisms.

-

Step 2: D-Xylonic Acid to this compound: The primary alcohol group at the C5 position of D-xylonic acid is oxidized to a carboxylic acid by a putative xylonic acid oxidase or a dehydrogenase with broad substrate specificity, such as a uronate dehydrogenase (Udh) . The identification or engineering of an enzyme for this step is the key challenge.

References

- 1. journals.asm.org [journals.asm.org]

- 2. myo-Inositol Oxygenase: a Radical New Pathway for O2 and C-H Activation at a Nonheme Diiron Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Enhancing glucaric acid production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancing glucaric acid production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation - PubMed [pubmed.ncbi.nlm.nih.gov]

Xylaric Acid: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals